molecular formula C10H13NOS B1628145 3-(Dimethylamino)-1-(5-methylthiophen-2-YL)prop-2-EN-1-one CAS No. 90815-53-5

3-(Dimethylamino)-1-(5-methylthiophen-2-YL)prop-2-EN-1-one

Cat. No.: B1628145
CAS No.: 90815-53-5
M. Wt: 195.28 g/mol
InChI Key: OQYOHDZOUFWVGX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(5-methylthiophen-2-YL)prop-2-EN-1-one is an enaminone derivative characterized by a dimethylamino group at the 3-position of the propenone backbone and a 5-methyl-substituted thiophene ring at the 1-position. This compound belongs to the chalcone family, known for their α,β-unsaturated ketone structure, which confers diverse biological and material applications. The methyl group on the thiophene ring enhances lipophilicity and may influence electronic properties, making it distinct from simpler thiophene-containing analogs .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(5-methylthiophen-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYOHDZOUFWVGX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559215
Record name (2E)-3-(Dimethylamino)-1-(5-methylthiophen-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90815-53-5
Record name (2E)-3-(Dimethylamino)-1-(5-methylthiophen-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Dimethylamino)-1-(5-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that has garnered attention for its significant biological activities, particularly in anticancer research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent. The presence of the thiophene ring is believed to enhance its biological properties, contributing to its efficacy against cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G2/M phase
A54918Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest, particularly at the G2/M phase, leading to decreased cell proliferation.
  • Interaction with Biological Targets : Interaction studies suggest that the compound can form hydrogen bonds and π-stacking interactions with various biological targets, including enzymes and receptors involved in cancer progression .

Case Studies

Several case studies have documented the effects of this compound on cancer cell lines:

  • Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 15 μM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
  • MCF-7 Breast Cancer Cells : Another investigation revealed that this compound caused G2/M phase arrest in MCF-7 cells at concentrations around 20 μM, implicating its role in disrupting normal cell cycle progression.

Comparative Analysis

To contextualize the biological activity of 3-(Dimethylamino)-1-(5-methylthiophen-2-y)prop-2-en-1-one, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameSimilarityKey Features
3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one1.00Directly related structure; potential for similar activity
3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one0.89Different thiophene substitution affecting properties
3-(Dimethylamino)-2-(thiophene-2-carbonyl)acrylonitrile0.80Contains nitrile group; different reactivity

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(Dimethylamino)-1-(5-methylthiophen-2-YL)prop-2-EN-1-one exhibits significant anticancer properties . Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent. The presence of the thiophene ring enhances its biological properties, making it a promising candidate for drug development targeting cancer.

Case Study: Anticancer Mechanism

In experimental studies, this compound has shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been reported to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thus promoting cell death in malignant cells .

Medicinal Chemistry Applications

The compound serves as a scaffold for drug design , allowing medicinal chemists to modify its structure to enhance efficacy and selectivity against various biological targets. Its ability to act as an intermediate in synthesizing diverse heterocyclic compounds further expands its utility in pharmaceutical research.

Material Science Applications

In addition to its medicinal applications, this compound's unique structural features make it suitable for exploration in materials science . Its properties may allow for the development of novel organic materials with applications in electronics and photonics.

Comparative Analysis of Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameSimilarityKey Features
3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one1.00Directly related structure; potential for similar activity
3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one0.89Different thiophene substitution affecting properties
3-(Dimethylamino)-2-(thiophene-2-carbonyl)acrylonitrile0.80Contains nitrile group; different reactivity
1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one0.80Bromine substitution may alter biological activity
(E)-2-(1-Methylpyrrolidin-2-ylidene)-1-(thiophen-2-yl)ethanone0.80Different functional groups; unique reactivity

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl group undergoes Michael addition with nucleophiles. Key examples include:

  • Reaction with hydroxylamine hydrochloride : Forms isoxazole derivatives through a sequence involving Michael addition, elimination of dimethylamine, and intramolecular cyclization. This reaction proceeds in aqueous media at 80–100°C, yielding 5-arylisoxazoles in high purity (>95%) .

  • Hydrazine derivatives : React with hydrazines to form pyrazole or pyrazoline derivatives, depending on reaction conditions.

ReagentConditionsProductYieldReference
HydroxylamineH2O, 80–100°C, 6–8 h5-(5-Methylthiophen-2-yl)isoxazole85–92%
PhenylhydrazineEtOH, reflux, 12 hPyrazoline derivative78%

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions:

  • With dienes : Forms six-membered bicyclic adducts. Electron-deficient dienophiles like maleic anhydride enhance reaction rates.

  • 1,3-Dipolar cycloadditions : Reacts with nitrile oxides or azides to generate isoxazolidines or triazoles, respectively.

DienophileConditionsProductRegioselectivityReference
Maleic anhydrideToluene, 110°C, 24 hBicyclic lactoneEndo preference
Nitrile oxideRT, CH2Cl2, 12 hIsoxazolidine-

Oxidation

  • N-Oxide formation : Treatment with m-CPBA or H2O2 oxidizes the dimethylamino group to an N-oxide.

  • Epoxidation : Reacts with peracids to form epoxides at the α,β-unsaturated bond.

Oxidizing AgentConditionsProductReference
m-CPBACH2Cl2, 0°C, 2 hN-Oxide derivative
H2O2 (30%)AcOH, RT, 6 hEpoxide

Reduction

  • Carbonyl reduction : NaBH4 or LiAlH4 reduces the ketone to a secondary alcohol.

  • Double bond hydrogenation : Catalytic hydrogenation (H2/Pd-C) saturates the enone to a propane derivative.

Reducing AgentConditionsProductReference
NaBH4MeOH, 0°C, 1 hAllylic alcohol
H2/Pd-C (10%)EtOAc, RT, 4 hSaturated ketone

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to electron-donating methyl group activation:

ReactionReagentProductReference
NitrationHNO3/H2SO4, 0°C5-Nitrothiophene derivative
BrominationBr2/FeBr3, CH2Cl25-Bromothiophene derivative

Complexation and Coordination Chemistry

The dimethylamino group acts as a ligand for metal ions (e.g., Cu(II), Fe(III)), forming complexes studied for catalytic and antimicrobial applications.

Metal SaltConditionsApplicationReference
CuCl2·2H2OMeOH, RT, 2 hCatalytic oxidation
Fe(NO3)3·9H2OEtOH, reflux, 6 hAntimicrobial agent

Mechanistic Insights

  • Nucleophilic attack : The β-carbon of the enone system is electrophilic, favoring Michael addition .

  • Cyclization pathways : Intramolecular hydrogen bonding stabilizes intermediates during heterocycle formation .

Comparison with Similar Compounds

Crystallographic and Computational Insights

  • Crystal Packing: The dihedral angle between the thiophene ring and the enaminone backbone in (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one is 2.92°, indicating near-planarity. The 5-methyl group in the target compound may increase steric hindrance, altering this angle and crystal packing .
  • Software Tools : SHELXL and Mercury CSD are widely used for refining crystal structures and analyzing intermolecular interactions, critical for comparing analogs .

Preparation Methods

Molecular Characteristics

The compound features a thiophene ring substituted with a methyl group at the 5-position, conjugated to an enaminone backbone. Its molecular formula is C₁₀H₁₃NOS (molecular weight: 195.28 g/mol). The presence of the dimethylamino group enhances electron donation, influencing reactivity in condensation reactions.

Physicochemical Data

  • Purity : Commercial batches report ≥95% purity.
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) based on logP = 2.31.
  • Thermal Stability : Storage at 2–8°C under dry conditions is recommended.

Synthetic Routes for this compound

Claisen-Schmidt Condensation

This method involves the base-catalyzed condensation of 1-(5-methylthiophen-2-yl)ethanone with dimethylformamide dimethyl acetal (DMF-DMA).

Procedure :

  • Reaction Setup : Combine 1-(5-methylthiophen-2-yl)ethanone (1.0 equiv) with DMF-DMA (1.2 equiv) in anhydrous toluene.
  • Catalysis : Add catalytic piperidine (0.1 equiv) and reflux at 110°C for 12 hours.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane:ethyl acetate = 4:1).

Yield : ~70–75% (extrapolated from analogous enaminone syntheses).

Michael Addition Pathway

An alternative route employs a Michael addition between 5-methylthiophene-2-carbaldehyde and dimethylamine hydrochloride.

Optimization Insights :

  • Solvent : Acetone enhances reaction kinetics compared to THF or DCM.
  • Temperature : Controlled addition at 2–10°C minimizes side reactions.
  • Intermediate Isolation : The β-ketoamine intermediate is stabilized via in situ protection with 4-nitrophenyl chloroformate.

Mechanistic Analysis :
The reaction proceeds through nucleophilic attack of dimethylamine on the α,β-unsaturated ketone, followed by tautomerization to the enaminone.

Advanced Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns (acetonitrile:water = 70:30) resolve enantiomeric impurities.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (patent data).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 15.6 Hz, 1H, CH=CO), 6.85 (s, 1H, thiophene-H), 3.10 (s, 6H, N(CH₃)₂).
  • IR : Strong bands at 1650 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=N stretch).

Industrial-Scale Production Protocols

Batch Process Optimization

A patented method for analogous enaminones highlights critical parameters:

  • Reagent Addition : Gradual introduction of 4-nitrophenyl chloroformate in two lots (60% at 2–10°C, 40% at 25–35°C) prevents exothermic runaway.
  • Solvent Selection : Ketones (e.g., acetone) improve intermediate solubility and reaction homogeneity.
  • Washing Steps : Sequential washes with 5% HCl and 2.5% NaOH remove unreacted amines and acids.

Quality Control Metrics

  • Purity : ≥99% achieved via distillation under mild vacuum (40°C) and methanol trituration.
  • Stability : No degradation observed after 6 months at 2–8°C.

Q & A

Q. What are the recommended methods for synthesizing 3-(dimethylamino)-1-(5-methylthiophen-2-yl)prop-2-en-1-one, and how can reaction yields be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between a 5-methylthiophene-2-carbaldehyde derivative and a dimethylamino-substituted acetophenone. Key parameters include solvent choice (e.g., ethanol or methanol), base selection (NaOH or KOH), and temperature control (60–80°C). Yield optimization involves monitoring reaction time (6–12 hours) and using catalytic acids like acetic acid to stabilize intermediates. Purity is enhanced via recrystallization in ethanol or hexane/ethyl acetate mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • FT-IR : Identify the enone system (C=O stretch at ~1650–1700 cm⁻¹) and thiophene C-S vibrations (600–800 cm⁻¹).
  • NMR : ¹H NMR should show the α,β-unsaturated ketone proton (δ 6.5–7.5 ppm as a doublet) and dimethylamino group protons (singlet at δ 2.8–3.2 ppm). ¹³C NMR confirms the carbonyl carbon (δ 185–195 ppm) and thiophene ring carbons .
  • UV-Vis : A strong π→π* transition (~250–300 nm) confirms conjugation in the enone system .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions between DFT calculations and experimental observations?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides precise bond lengths and angles. For example, DFT may underestimate the dihedral angle between the thiophene and enone moieties due to solvent effects or crystal packing forces. SCXRD data (e.g., C=O bond length ~1.22 Å, C=C bond ~1.32 Å) can validate or refine computational models. Mercury software aids in visualizing packing interactions that influence geometry .

Q. What strategies are employed to analyze substituent effects on the compound’s reactivity in heterocyclic synthesis?

  • Electronic Effects : Electron-donating groups (e.g., -NMe₂) enhance nucleophilic attack at the β-position of the enone.
  • Steric Effects : Methyl groups on thiophene may hinder cyclization; compare yields with analogs like 3-(4-fluorophenyl) derivatives.
  • Methodology : Use kinetic studies (e.g., HPLC monitoring) and substituent-swapping experiments (e.g., replacing thiophene with furan) to isolate electronic vs. steric contributions .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

Hirshfeld surface analysis via CrystalExplorer or Mercury reveals dominant interactions:

  • C-H⋯O hydrogen bonds (20–30% contribution) stabilize the enone system.
  • π⋯π stacking (thiophene-enone, ~10–15%) affects melting point and solubility.
  • Van der Waals interactions from methyl groups influence mechanical properties (e.g., elastic modulus in single crystals) .

Q. What computational approaches are used to reconcile contradictions in reported biological activity data for derivatives of this compound?

  • Docking Studies : Compare binding affinities of derivatives (e.g., 3-(4-trifluoromethylphenyl) analogs) to targets like MAO enzymes using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to explain variability in IC₅₀ values.
  • QSAR Models : Correlate substituent descriptors (Hammett σ, logP) with activity trends .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate spectral and crystallographic data with computational results (e.g., Gaussian for DFT optimization).
  • Advanced Tools : SHELX programs (structure solution), Mercury (packing analysis), and Gaussian (theoretical modeling) are industry standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-(5-methylthiophen-2-YL)prop-2-EN-1-one
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)-1-(5-methylthiophen-2-YL)prop-2-EN-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.